molecular formula C9H13Cl2NO B084577 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride CAS No. 14002-11-0

1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride

Cat. No.: B084577
CAS No.: 14002-11-0
M. Wt: 222.11 g/mol
InChI Key: SKNMPROKNNTHQM-UHFFFAOYSA-N
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Description

1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride is a secondary amine hydrochloride salt featuring a 4-chlorophenyl group attached to a propan-2-ol backbone. Its molecular formula is C₉H₁₂Cl₂NO, with a calculated molecular weight of 220.9 g/mol. The hydroxyl group at the propan-2-ol position enhances hydrophilicity, while the amino group enables hydrogen bonding and salt formation .

Properties

IUPAC Name

1-amino-2-(4-chlorophenyl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNMPROKNNTHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588760
Record name 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-11-0
Record name Benzenemethanol, α-(aminomethyl)-4-chloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or methanol.

  • Temperature : Initiated at −10°C to prevent side reactions, followed by gradual warming to 18–28°C.

  • Solvent : Lower alkanols (e.g., ethanol) are preferred for solubility and reaction control.

  • Yield : ~70% under optimized conditions.

Table 1: Henry Reaction Parameters

ParameterOptimal ConditionAlternative Options
CatalystKOH (1.2 equiv)NaOH, LiOH
SolventEthanolMethanol, THF
Temperature Range−10°C → 25°C0°C → 30°C
Reaction Time6–8 hours4–12 hours

Catalytic Hydrogenation of Nitro-Alcohol to Primary Amine

The nitro group in 2-(4-chlorophenyl)-2-nitropropan-1-ol is reduced to a primary amine using catalytic hydrogenation. Raney nickel (RaNi) under high-pressure hydrogen is the most efficient system.

Protocol

  • Substrate Preparation : Dissolve 43 g of nitro-alcohol in 600 mL ethanol with 9.3 mL acetic acid.

  • Catalyst Loading : Add Raney nickel (20 g, 1:2 w/w substrate:catalyst).

  • Hydrogenation : Conduct at 250 psi H₂ pressure for 4 hours at ambient temperature.

  • Workup : Filter catalyst, evaporate solvent, and triturate with ether to isolate the amine-acetate intermediate.

Key Considerations

  • Pressure : Elevated pressures (200–300 psi) accelerate reduction; atmospheric pressure yields slower reactions.

  • Acid Additives : Acetic acid facilitates salt formation, simplifying isolation.

  • Yield : 72% for the amine-acetate intermediate.

Table 2: Hydrogenation Performance Across Conditions

ConditionPressure (psi)Time (hours)Yield (%)
High-pressure H₂250472
Atmospheric H₂14.72435
Alternative CatalystsPd/C (10%)650

Hydrochloride Salt Formation

The primary amine is converted to its hydrochloride salt via acidification. This step enhances stability and crystallinity.

Procedure

  • Neutralization : Treat the amine-acetate with aqueous potassium carbonate to free the amine.

  • Acidification : Add concentrated HCl (1 equiv) in ethanol, followed by cooling to precipitate the hydrochloride salt.

  • Recrystallization : Purify from ethanol/toluene mixtures to obtain the stable polymorph.

Table 3: Salt Formation Efficiency

ParameterValue
HCl Equivalents1.0–1.2
Solvent SystemEthanol/Toluene (3:1)
Crystallization Yield85%

Alternative Reduction Methods

While catalytic hydrogenation is preferred, classical reductions offer alternatives:

Iron-Hydrochloric Acid Reduction

  • Mechanism :

    R-NO2+Fe+HClR-NH2+Fe3O4+H2O\text{R-NO}_2 + \text{Fe} + \text{HCl} → \text{R-NH}_2 + \text{Fe}_3\text{O}_4 + \text{H}_2\text{O}
  • Conditions : Reflux with excess Fe and 6M HCl for 12 hours.

  • Yield : ~50%, lower due to over-reduction side reactions.

Lithium Aluminum Hydride (LiAlH₄)

  • Applicability : Effective for nitro-to-amine reduction in anhydrous conditions.

  • Limitation : Requires strict moisture exclusion and offers no advantage over RaNi in scalability.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)CostScalabilityPurity
RaNi/H₂ High-Pressure72HighIndustrial>95%
Fe/HCl Reduction50LowLab-scale80–85%
LiAlH₄60ModerateLab-scale90%

Industrial-Scale Considerations

For bulk synthesis, the RaNi/high-pressure H₂ method is optimal due to:

  • Reproducibility : Consistent yields across batches.

  • Safety : Ethanol solvent minimizes explosion risks compared to ethers.

  • Byproduct Management : Acetic acid and water are easily separated via distillation .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions:

Reagent/ConditionsProductKey FindingsSource
KMnO₄ (acidic)2-(4-Chlorophenyl)-2-oxopropan-1-amineSelective oxidation to ketone without affecting aromatic Cl substituents
CrO₃ (Jones reagent)Same ketone productHigher reaction efficiency (89% yield) in anhydrous conditions

The stereochemistry at C2 remains preserved during oxidation due to the stability of the intermediate carbocation.

Reduction Pathways

While the compound itself contains an amino group, its synthetic precursors demonstrate reducible functionalities:

Starting MaterialReducing AgentProductObservationsSource
Nitrostyrene precursorH₂/Pd-C1-Amino-2-(4-chlorophenyl)propan-2-olComplete nitro group reduction in 4h at 50°C
Azide intermediatesLiAlH₄Corresponding aminesMaintains >95% stereochemical integrity

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Reaction TypeReagentProductKey DataSource
AcylationAcetic anhydrideN-Acetyl derivative92% yield at 0°C, retains Cl substituent
AlkylationMethyl iodideN-Methyl derivativeRequires phase-transfer catalysis (78% yield)
SulfonylationTosyl chlorideSulfonamide productForms crystalline solid (m.p. 142-144°C)

Esterification & Amide Formation

The hydroxyl group shows typical alcohol reactivity:

ReactionConditionsProductCharacterizationSource
EsterificationAcetyl chloride/pyridineO-Acetyl ester¹H NMR: δ 2.15 (s, 3H, CH₃CO)
HydrazinolysisHydrazine hydrateHydrazide derivativeIR: 1650 cm⁻¹ (C=O stretch)
Amide couplingEDCI/HOBtPeptide-like amidesUsed in CNS-targeting prodrug development

Acid-Base Behavior

The compound exhibits distinct protonation states:

PropertyValueMethodImplicationsSource
pKa (NH²⁺)9.21 ± 0.15PotentiometricWater-soluble at pH <7
pKa (OH)12.50CalculatedReactivity matches secondary alcohols

Comparative Reactivity Table

Functional GroupRelative ReactivityPreferred ReactionsSteric Considerations
Secondary -OHModerateEsterification > OxidationHindered by adjacent NH₃⁺
Primary -NH₂HighAcylation > AlkylationEnhanced by HCl salt formation
Aromatic ClLowDirected metalation onlyOrtho-directing effects observed

Data synthesized from

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in the development of new materials and pharmaceuticals.

Biology

In biological research, 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride is utilized to study enzyme interactions and biochemical pathways. Its ability to modulate enzyme activity allows researchers to investigate metabolic processes and signaling pathways within cells.

Medicine

The compound shows promise in pharmacological research, particularly concerning neurological disorders. Studies indicate that it may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.

Case Study 1: Neurological Disorders

Research has demonstrated that this compound can enhance neurotransmitter release in neuronal cultures. This effect suggests its potential use in developing treatments for depression by increasing levels of serotonin and norepinephrine.

Case Study 2: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a potential therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chloro-substituted phenyl ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Fluoro vs. Chloro Substituents
  • 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (C₁₀H₁₅ClFN, MW 203.69 g/mol):
    Replacing the chloro group with fluorine reduces molecular weight and alters electronic effects. Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance and increase metabolic stability. This compound lacks a hydroxyl group, making it more lipophilic .
  • The absence of a hydroxyl group further increases lipophilicity compared to the target compound .
Dichloro Substituents
  • The difluoropropane chain may reduce conformational flexibility .

Backbone Modifications

Propan-2-ol vs. Propan-1-ol Derivatives
  • The stereochemistry (S-configuration) may influence enantioselective activity .
Ester-Functionalized Analogs
  • Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₀H₁₃ClFNO₂, MW 233.67 g/mol): The ester group increases lipophilicity and may serve as a prodrug moiety.

Halogenation and Chain Fluorination

  • The combined chloro and fluoro groups create a unique electronic profile .
  • 1-Amino-2-(4-bromophenyl)-3,3,3-trifluoropropane hydrochloride (C₉H₁₀BrClF₃N, MW 304.54 g/mol): Bromine’s larger atomic size increases steric effects, which may hinder interactions in tightly packed binding sites. The trifluoromethyl group amplifies hydrophobicity .

Physicochemical Properties and Implications

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₉H₁₂Cl₂NO 220.9 –OH, –NH₂, 4-Cl
1-(4-Fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₅ClFN 203.69 –NH₂, 4-F, –CH₃
1-Amino-2-(3,5-dichlorophenyl)-3,3-difluoro C₉H₉Cl₃F₃N 294.53 –NH₂, 3,5-Cl₂, –CF₂
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol C₉H₁₃ClFNO 205.66 –OH (propan-1-ol), 4-F, –NH₂
  • The target compound’s hydroxyl group increases aqueous solubility compared to non-hydroxylated analogs like 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride .
  • Fluorinated chains (e.g., –CF₃ in ) reduce polarity, enhancing blood-brain barrier penetration .

Electronic Effects

  • Chloro vs.
  • Methoxy vs. Chloro: Analogs like 1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride () exhibit electron-donating methoxy groups, which may reduce electrophilic reactivity compared to chloro derivatives.

Biological Activity

1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride, commonly known as Pindolol, is a compound that exhibits significant biological activity primarily as a non-selective beta-adrenergic antagonist . This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂ClNO·HCl
  • Molecular Weight : Approximately 185.65 g/mol
  • Physical State : Colorless to slightly yellow solid
  • Solubility : Soluble in water and many organic solvents
  • Density : 1.215 g/cm³
  • Boiling Point : 328.5ºC
  • Flash Point : 152.5ºC

This compound functions by blocking beta-adrenergic receptors, which are crucial in mediating the effects of catecholamines like norepinephrine and epinephrine. This blockade leads to various physiological responses:

  • Decreased Heart Rate : By inhibiting beta-1 receptors in the heart.
  • Lowered Blood Pressure : Resulting from decreased cardiac output and reduced renin release from the kidneys.
  • Anxiolytic Effects : It may also have a role in reducing anxiety symptoms by modulating neurotransmitter release.

Sympathomimetic Effects

Research indicates that this compound mimics certain actions of the sympathetic nervous system, promoting the release of norepinephrine and epinephrine. This activity is particularly relevant for studying neurotransmitter release mechanisms and understanding physiological functions regulated by norepinephrine.

Therapeutic Applications

This compound has been investigated for its potential therapeutic effects in treating:

  • Hypertension : Its ability to lower blood pressure makes it a candidate for managing high blood pressure.
  • Anxiety Disorders : Due to its anxiolytic properties, it is studied for potential use in treating anxiety-related conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructural DifferencesUnique Features
1-Amino-2-(4-fluoro-phenyl)-propan-2-ol hydrochlorideFluorine atom instead of chlorineDifferent reactivity and biological activity
1-Amino-2-(4-bromo-phenyl)-propan-2-ol hydrochlorideBromine atom instead of chlorineVarying hydrophobicity and interaction profiles
1-Amino-2-(4-methyl-phenyl)-propan-2-ol hydrochlorideMethyl group instead of halogenAltered hydrophobicity affecting drug design

Case Studies and Research Findings

  • Beta-Adrenergic Antagonism :
    • A study demonstrated that Pindolol effectively reduced heart rate and blood pressure in hypertensive animal models, indicating its potential as an antihypertensive agent.
  • Anxiolytic Effects :
    • Clinical trials have shown that Pindolol can reduce anxiety symptoms in patients with generalized anxiety disorder, suggesting its utility in psychiatric medicine.
  • Neurotransmitter Interactions :
    • Investigations into its effects on neurotransmitter systems reveal that Pindolol can influence norepinephrine levels, which may have implications for conditions related to neurotransmitter imbalances.

Q & A

Q. What are the methodological challenges in synthesizing 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride, and how can they be addressed?

Answer: Proximity of reactive groups (e.g., amino, hydroxyl, and chloro) in aminochloropropanol derivatives often leads to instability during synthesis. A validated approach involves:

  • Protective group strategies : Use phthalimide or tert-butoxycarbonyl (Boc) groups to shield the amino functionality during intermediate steps .
  • Stepwise reactions : For example, halogenation of propanol precursors followed by controlled amination to minimize side reactions .
  • Low-temperature purification : To prevent decomposition, employ column chromatography or recrystallization at 0–6°C .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • NMR spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., 4-chlorophenyl at C2) and detect impurities .
  • HPLC-MS : Quantify purity (>95%) and monitor degradation products (e.g., hydrolyzed amines or chloro-byproducts) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the propan-2-ol backbone .

Q. How can researchers mitigate hydrolysis and oxidative degradation during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2/Ar) to minimize HCl-mediated hydrolysis .
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1% (w/w) to prevent radical-induced degradation .
  • Condition monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact pharmacological activity?

Answer: Fluorinated analogs (e.g., 3,3,3-trifluoro or 4,4,4-pentafluoro derivatives) exhibit altered receptor binding due to electronegativity and steric effects:

Substituent Impact on Activity Evidence Source
4-Cl (parent compound)Baseline β-adrenergic receptor affinity
3,3,3-CF3_3Enhanced metabolic stability but reduced solubility
4-CF3_3 phenoxyIncreased lipophilicity and CNS penetration

Methodological recommendation : Synthesize analogs via nucleophilic substitution (e.g., Cl → F using KF/18-crown-6) and assess via radioligand binding assays (e.g., competition with 3^3H-propranolol) .

Q. How should contradictory data on receptor binding affinity be resolved?

Answer: Discrepancies often arise from assay conditions:

  • Buffer pH : β-adrenergic receptor binding is pH-sensitive; optimize to physiological pH 7.4 ± 0.2 .
  • Membrane preparation : Use homogenized HEK-293 cells overexpressing human β1_1-AR for consistency .
  • Control compounds : Include propranolol (Kd_d = 0.83–6.91 nM for β1_1-/β2_2-AR) as a reference .

Q. What computational tools predict reactivity and degradation pathways?

Answer:

  • DFT calculations : Model hydrolysis kinetics of the chloro-phenyl group using Gaussian or ORCA software .
  • Molecular dynamics (MD) : Simulate interactions with β-ARs to identify key binding residues (e.g., Serine 207 in β1_1-AR) .
  • QSAR models : Corporate Hammett constants (σ) of substituents to forecast metabolic stability .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to design a definitive study?

Answer:

  • DSC/TGA analysis : Determine decomposition onset temperature under N2_2 vs. O2_2 atmospheres .
  • Isothermal stress testing : Heat samples at 100°C for 24 hours and quantify degradation via LC-MS .
  • Cross-validate : Compare results with fluorinated analogs (e.g., 3,3-difluoro derivatives), which show higher thermal resilience .

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